molecular formula C8H10N2S2 B1275149 Benzyl hydrazinecarbodithioate CAS No. 13331-31-2

Benzyl hydrazinecarbodithioate

Cat. No.: B1275149
CAS No.: 13331-31-2
M. Wt: 198.3 g/mol
InChI Key: XDAPOZNYUAPWCC-UHFFFAOYSA-N
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Description

Benzyl hydrazinecarbodithioate is an organic compound that belongs to the class of hydrazinecarbodithioates. These compounds are characterized by the presence of a hydrazine group bonded to a carbodithioate moiety. This compound is known for its potential biological activities and has been the subject of various quantum chemical computations and experimental studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl hydrazinecarbodithioate typically involves the reaction of benzyl chloride with hydrazine hydrate in the presence of potassium hydroxide, followed by the addition of carbon disulfide. The reaction is carried out in an ethanol medium .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Benzyl hydrazinecarbodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Benzyl hydrazinecarbodithioate is unique due to its versatile reactivity and ability to form stable metal complexes.

Properties

IUPAC Name

benzyl N-aminocarbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2S2/c9-10-8(11)12-6-7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDAPOZNYUAPWCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405638
Record name Benzyl hydrazinecarbodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13331-31-2
Record name NSC244036
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244036
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzyl hydrazinecarbodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What computational methods have been used to study Benzyl Hydrazinecarbodithioate and what properties were investigated?

A1: Researchers have employed a range of computational methods to investigate this compound. These include Density Functional Theory (DFT) using the B3LYP functional, Hartree-Fock (HF) methods, and semi-empirical methods such as MNDO, PM3, AM1, RM1, PM6, and PM7. [] These methods were used in conjunction with the 6-311G(3df,3pd) basis set to explore various properties of the molecule. These properties include structural parameters, electronegativity (χ), hardness (η), softness (S), HOMO-LUMO energy gap, ionization potential (I), Hirshfeld surface analysis, and molecular electrostatic potential (MEP) analysis. [] Furthermore, theoretical infrared frequencies were obtained using the DFT/B3LYP approach. The results from these theoretical calculations were then compared to experimental data, revealing a good agreement between them. []

Q2: Can you elaborate on the synthesis of derivatives incorporating this compound and the resulting structures?

A2: Researchers successfully synthesized a series of novel p-tert-butyldihomooxacalix[4]arene mono-Schiff bases. This was achieved through a condensation reaction between p-tert-butyldihomooxacalix[4]arene O-alkoxy-substituted benzaldehydes and this compound. [] This reaction led to the formation of dithiocarbonylhydrazones. [] Furthermore, reacting p-tert-butyldihomooxacalix[4]arene mono-substituted benzaldehydes with various N,N′-alkylenebis(hydrazinecarbothioamides) yielded intriguing dithiosemicarbazone-bridged bis(p-tert-butyldihomooxacalix[4]arenes). [] These synthetic approaches demonstrate the versatility of this compound as a building block for creating diverse molecular structures with potential applications in various fields.

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